Palmitate de myristyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Myristyl palmitate has a wide range of applications in scientific research and industry:

Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

Biology: Investigated for its role in lipid metabolism and storage in organisms like Euglena gracilis.

Mécanisme D'action

- Myristyl palmitate is a compound used in cosmetics and topical medical preparations. Its primary usage is as an active ingredient in non-prescription pediculicide rinses .

- However, it’s essential to note that Myristyl palmitate itself doesn’t have specific protein targets. Instead, it acts as an emollient vehicle, enhancing the penetration of other active agents incorporated into the formulation .

- This coating immobilizes the lice and dissolves the wax covering on their exoskeleton, blocking their airways. Ultimately, the lice die due to dehydration .

- The primary pathway affected by Myristyl palmitate is related to its role as a penetration enhancer. It facilitates the transport of other active agents across the skin barrier, improving their bioavailability .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Myristyl palmitate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes and proteins involved in lipid synthesis and degradation. One of the key enzymes it interacts with is lipase, which catalyzes the hydrolysis of ester bonds in lipids, releasing fatty acids and alcohols. Myristyl palmitate can also interact with fatty acid synthase, an enzyme complex responsible for the synthesis of long-chain fatty acids. These interactions are crucial for maintaining lipid homeostasis in cells .

Cellular Effects

Myristyl palmitate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. For example, myristyl palmitate can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Additionally, myristyl palmitate can influence cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, myristyl palmitate exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their activity and function. For instance, myristyl palmitate can inhibit the activity of certain lipases, reducing the breakdown of lipids and promoting lipid accumulation in cells. It can also activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions are essential for the regulation of lipid metabolism and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of myristyl palmitate can change over time. The stability and degradation of myristyl palmitate are important factors that influence its long-term effects on cellular function. Studies have shown that myristyl palmitate is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or light. Long-term exposure to myristyl palmitate in vitro or in vivo can lead to changes in cellular lipid composition and function .

Dosage Effects in Animal Models

The effects of myristyl palmitate can vary with different dosages in animal models. At low doses, myristyl palmitate may have minimal effects on cellular function, while higher doses can lead to significant changes in lipid metabolism and cellular homeostasis. In some cases, high doses of myristyl palmitate can cause toxic or adverse effects, such as inflammation or lipid accumulation in tissues. These dosage-dependent effects are important for understanding the safety and efficacy of myristyl palmitate in various applications .

Metabolic Pathways

Myristyl palmitate is involved in several metabolic pathways, including lipid synthesis and degradation. It can be hydrolyzed by lipases to release myristyl alcohol and palmitic acid, which can then be further metabolized by other enzymes. Myristyl palmitate can also be synthesized de novo from myristyl alcohol and palmitic acid through the action of fatty acid synthase. These metabolic pathways are essential for maintaining lipid homeostasis in cells and tissues .

Transport and Distribution

Within cells and tissues, myristyl palmitate is transported and distributed through various mechanisms. It can be incorporated into lipid droplets, which serve as storage sites for lipids. Myristyl palmitate can also interact with lipid transport proteins, such as apolipoproteins, which facilitate its transport in the bloodstream. Additionally, myristyl palmitate can be taken up by cells through endocytosis and distributed to different cellular compartments .

Subcellular Localization

The subcellular localization of myristyl palmitate is important for its activity and function. Myristyl palmitate can be found in various cellular compartments, including the endoplasmic reticulum, lipid droplets, and plasma membrane. Its localization is influenced by targeting signals and post-translational modifications, such as myristoylation and palmitoylation. These modifications help direct myristyl palmitate to specific cellular compartments, where it can exert its effects on lipid metabolism and cellular function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Myristyl palmitate can be synthesized through the esterification reaction between myristyl alcohol and palmitic acid. This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants to reflux in a suitable solvent, such as hexane, for several hours .

Industrial Production Methods: In industrial settings, the production of myristyl palmitate can be optimized using enzymatic processes. A solvent-free biocatalytic process has been developed, which employs enzymes like Novozym 435 to catalyze the esterification reaction. This method follows the principles of green chemistry, resulting in high-quality, ultra-pure myristyl palmitate with a conversion rate of over 98.5% .

Analyse Des Réactions Chimiques

Types of Reactions: Myristyl palmitate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of myristyl alcohol and palmitic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the reagent.

Transesterification: Catalysts such as sodium methoxide or enzymes like lipases in the presence of an alcohol.

Major Products Formed:

Hydrolysis: Myristyl alcohol and palmitic acid.

Transesterification: New esters and alcohols depending on the reactants used.

Comparaison Avec Des Composés Similaires

Myristyl myristate: Another wax ester formed from myristyl alcohol and myristic acid.

Isopropyl myristate: A synthetic ester made from isopropyl alcohol and myristic acid.

Cetyl palmitate: An ester formed from cetyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.

Uniqueness of Myristyl Palmitate: Myristyl palmitate is unique due to its specific combination of myristyl alcohol and palmitic acid, which provides a balance of moisturizing and protective properties. Its stability and low comedogenic rating make it suitable for use in a wide range of cosmetic and personal care products, particularly for sensitive and acne-prone skin .

Propriétés

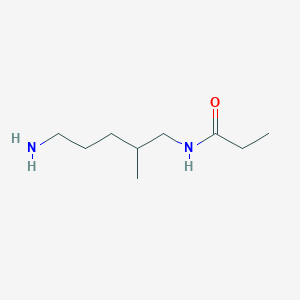

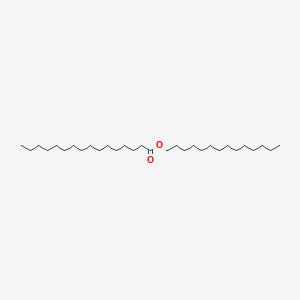

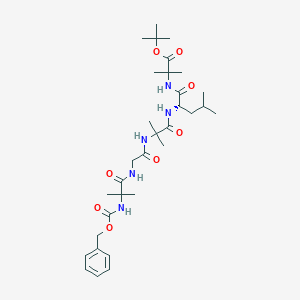

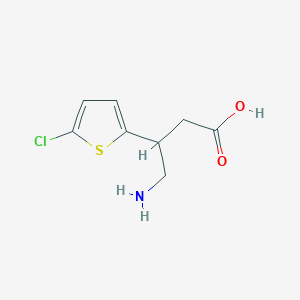

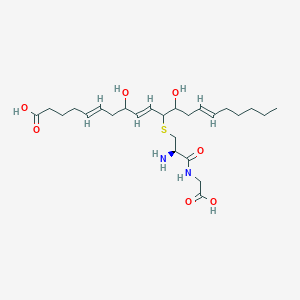

IUPAC Name |

tetradecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULYVBBLIYLRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H60O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063511 | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4536-26-9 | |

| Record name | Myristyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4536-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004536269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, tetradecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05918JMY6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

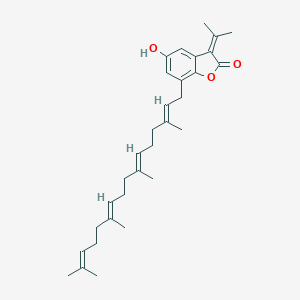

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)